VU6001966
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VU 6001966 是一种有效的、选择性的代谢型谷氨酸受体 2 (mGlu2) 的负向变构调节剂。 它对 mGlu2 的 IC50 值为 78 nM,并且对 mGlu2 的选择性比 mGlu3 高 350 倍以上 。 该化合物以其跨越血脑屏障的能力而闻名,并且已被用作正电子发射断层扫描 (PET) 研究中的示踪剂 .
科学研究应用
VU 6001966 在科学研究中具有多种应用:
化学: 用作工具化合物来研究 mGlu2 受体的调节。
生物学: 有助于理解 mGlu2 受体在各种生物过程中的作用。
医学: 由于它能够调节 mGlu2 受体,因此正在研究它在抑郁症和焦虑症等疾病中的潜在治疗作用.
工业: 用于开发用于成像研究的 PET 示踪剂.
作用机制
VU 6001966 通过与 mGlu2 受体结合并作为负向变构调节剂来发挥作用。 这意味着它与受体上的一个不同于活性位点的位点结合,并降低了受体的活性 。 涉及的分子靶标包括 mGlu2 受体,受影响的途径是与中枢神经系统中谷氨酸信号相关的途径 .
生化分析
Biochemical Properties
VU6001966 interacts with the mGlu2 receptor, a type of metabotropic glutamate receptor . As a negative allosteric modulator, it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of mGlu2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGlu2 receptor and modulating its response to glutamate . This can result in changes in gene expression and cellular signaling .
准备方法
VU 6001966 的合成涉及一系列化学反应,从市售前体开始。 关键步骤包括形成吡啶酰胺核心,然后进行功能化以引入必要的取代基 。合成路线通常包括:
- 形成吡啶酰胺核心。
- 引入氟原子和其他取代基。
- 最终纯化以达到高纯度 (≥98%) .
VU 6001966 的工业生产方法没有得到广泛的记录,但合成过程通常遵循类似的步骤,并针对大规模生产进行了优化。
化学反应分析
VU 6001966 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以用来修饰官能团。
这些反应形成的主要产物取决于所用条件和试剂的具体情况。
相似化合物的比较
VU 6001966 由于其对 mGlu2 比 mGlu3 高的选择性和跨越血脑屏障的能力而独一无二。类似的化合物包括:
VU 0422288: 另一种 mGlu2 负向变构调节剂,具有不同的选择性和效力。
VU 0486321: 一种具有类似性质但药代动力学特征不同的化合物.
这些化合物共享调节 mGlu2 受体的能力,但在选择性、效力和药代动力学特征方面有所不同。
属性
IUPAC Name |
4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPJKQBYVHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, this compound ultimately leads to increased glutamatergic signaling [, ].
A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to this compound []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in this compound, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].
A: Yes, this compound has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of this compound enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].
A: this compound's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the this compound scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].
A: While this compound demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying this compound in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。